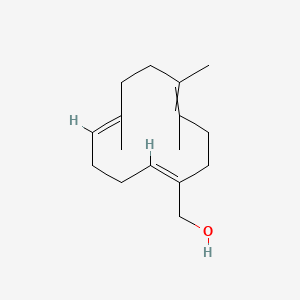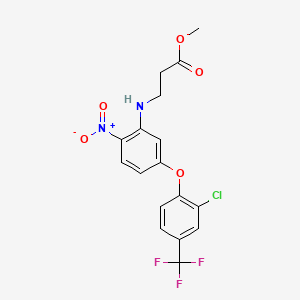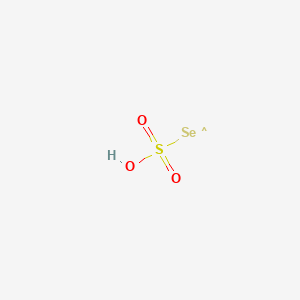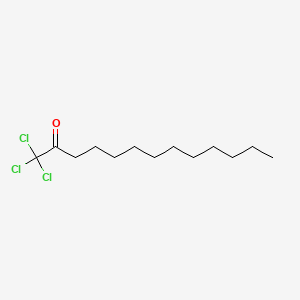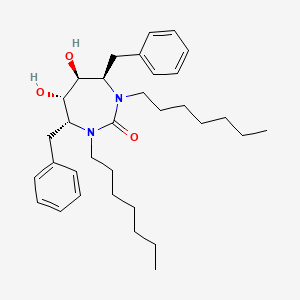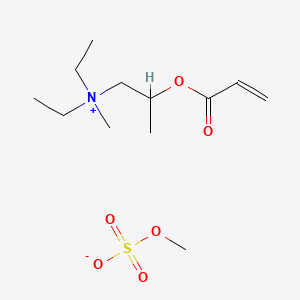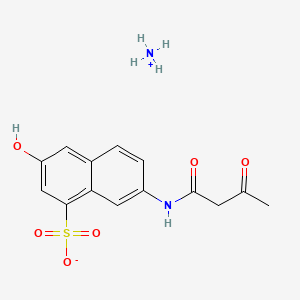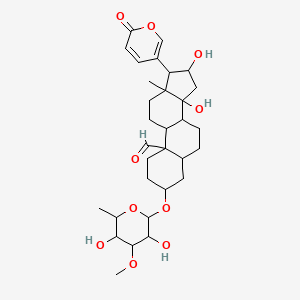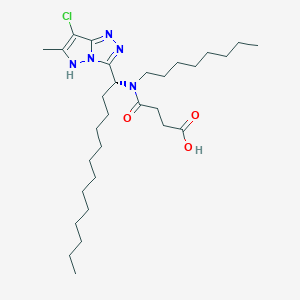
Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- is a complex organic compound that features a butanoic acid backbone with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- typically involves multi-step organic synthesis. The process may start with the preparation of the butanoic acid backbone, followed by the introduction of the pyrazolo-triazole moiety, and finally the attachment of the tridecyl and octylamino groups. Common reagents used in these steps include chlorinating agents, reducing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the butanoic acid backbone.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its functional groups could allow it to bind to proteins, nucleic acids, or other biomolecules, making it useful in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of specialty chemicals, pharmaceuticals, or as a reagent in various chemical processes.
作用机制
The mechanism by which Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets.
相似化合物的比较
Similar Compounds
Butanoic acid derivatives: Other compounds with a butanoic acid backbone and various functional groups.
Pyrazolo-triazole compounds: Compounds containing the pyrazolo-triazole moiety.
Long-chain alkyl amines: Compounds with long alkyl chains and amine groups.
Uniqueness
What sets Butanoic acid, 4-((1-(7-chloro-6-methyl-1H-pyrazolo(5,1-c)-1,2,4-triazol-3-yl)tridecyl)octylamino)-4-oxo- apart is its unique combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
120551-91-9 |
|---|---|
分子式 |
C30H52ClN5O3 |
分子量 |
566.2 g/mol |
IUPAC 名称 |
4-[[(1R)-1-(7-chloro-6-methyl-5H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)tridecyl]-octylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H52ClN5O3/c1-4-6-8-10-12-13-14-15-16-18-20-25(29-32-33-30-28(31)24(3)34-36(29)30)35(26(37)21-22-27(38)39)23-19-17-11-9-7-5-2/h25,34H,4-23H2,1-3H3,(H,38,39)/t25-/m1/s1 |
InChI 键 |
JLBWHIMLDQBJMT-RUZDIDTESA-N |
手性 SMILES |
CCCCCCCCCCCC[C@H](C1=NN=C2N1NC(=C2Cl)C)N(CCCCCCCC)C(=O)CCC(=O)O |
规范 SMILES |
CCCCCCCCCCCCC(C1=NN=C2N1NC(=C2Cl)C)N(CCCCCCCC)C(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



